molecular formula C21H18ClN3O4S B2915385 (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine CAS No. 339016-31-8

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine

Cat. No.: B2915385
CAS No.: 339016-31-8
M. Wt: 443.9
InChI Key: UNXUKMKJJCXIRN-HAHDFKILSA-N
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Description

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and 4-nitrobenzaldehyde.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate compound.

    Hydrazone Formation: The intermediate compound is then reacted with phenylhydrazine under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Formation of oxides and other oxygenated derivatives.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic synthesis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Probes: Utilized in research to study biological pathways and mechanisms.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine: The E-isomer of the compound.

    1-(1-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}ethylidene)-2-phenylhydrazine: Without the Z-configuration.

Uniqueness

    Structural Configuration: The Z-configuration imparts unique chemical and physical properties.

    Reactivity: The specific arrangement of functional groups affects its reactivity and interaction with other molecules.

Properties

IUPAC Name

N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-15(23-24-19-5-3-2-4-6-19)16-7-12-21(25(26)27)17(13-16)14-30(28,29)20-10-8-18(22)9-11-20/h2-13,24H,14H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXUKMKJJCXIRN-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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